![molecular formula C14H14N4 B2483153 6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine CAS No. 1269222-18-5](/img/structure/B2483153.png)
6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine
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Overview
Description
The compound “6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and forms the basis of many drugs . This compound is a part of a class of biologically active molecules that have found applications in medical chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine”, typically consists of a fused benzene and imidazole ring . The InChI string representation provides a standard way to encode the molecule’s structure .Scientific Research Applications
Antimicrobial Potential
The compound has been investigated for its antimicrobial properties. In particular, derivatives like 1a and 1b have shown promising activity against microbial pathogens . Further research could explore their efficacy against specific bacteria, fungi, or viruses.
Anti-Tubercular Activity
In a study by Syed et al., derivatives of this compound were evaluated for anti-tubercular potential. Notably, compounds 80a , 80b , 81a , 82a , and 83a exhibited potent activity against Mycobacterium tuberculosis strains . Understanding the mechanism of action and optimizing these derivatives could contribute to tuberculosis treatment.
Imidazole Synthesis
The compound contains an imidazole moiety. Imidazoles are versatile building blocks in organic synthesis. Researchers have used similar structures to create novel compounds with diverse applications, including drug development and materials science .
Safety and Hazards
Future Directions
The future directions for research on “6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine” and other benzimidazole derivatives could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by benzimidazole derivatives, they could be developed into potential chemotherapeutic agents . Further studies could also focus on improving the synthesis methods and exploring new reactions involving these compounds.
properties
IUPAC Name |
6-(5,6-dimethylbenzimidazol-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-6-11-12(7-10(9)2)18(8-16-11)14-5-3-4-13(15)17-14/h3-8H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIQIPWGYYYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=CC=CC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5,6-dimethyl-1H-benzimidazol-1-yl)pyridin-2-amine |
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